[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol
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Overview
Description
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H7BrF3NO2 and a molecular weight of 286.05 g/mol . It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a pyridinyl methanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol typically involves the reaction of 5-bromo-2-chloropyridine with 2,2,2-trifluoroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence its binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine]: Lacks the methanol group, making it less polar.
[5-Bromo-2-(2,2,2-trifluoroethoxy)benzene]: Contains a benzene ring instead of a pyridine ring, altering its electronic properties.
Uniqueness:
Properties
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c9-6-1-5(3-14)7(13-2-6)15-4-8(10,11)12/h1-2,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDOOKEVVSXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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